molecular formula C18H22N4O3S B2430933 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide CAS No. 483348-24-9

4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide

Cat. No.: B2430933
CAS No.: 483348-24-9
M. Wt: 374.46
InChI Key: VZRFDKHBVRRDNT-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide (CAS: see COA

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c19-20-18(23)16-6-8-17(9-7-16)26(24,25)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14,19H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRFDKHBVRRDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide is a synthetic compound that has gained attention in pharmaceutical research due to its unique structural properties and potential biological activities. The compound features a sulfonyl group linked to a benzohydrazide moiety, which is known for its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

The biological activity of 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide has been investigated across various studies, revealing multiple pharmacological properties:

  • Antiviral Activity : Preliminary studies have shown that derivatives of benzylpiperazine exhibit antiviral properties against Zika virus (ZIKV). For instance, compounds similar to 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide were evaluated for their cytopathic effect (CPE) reduction in ZIKV-infected cells, demonstrating significant antiviral activity at micromolar concentrations .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as laccase, which plays a role in various biochemical processes. Structure–activity relationship (SAR) analyses indicated that modifications to the hydrazide structure could enhance inhibitory potency .
  • Anticancer Potential : Research has indicated that hydrazone derivatives related to benzohydrazides may possess anticancer properties by modulating key signaling pathways involved in tumor progression. The sulfonamide group is hypothesized to interact with target proteins, influencing their activity .

The mechanism by which 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide exerts its biological effects involves several pathways:

  • Receptor Binding : The sulfonyl group facilitates strong hydrogen bonding and electrostatic interactions with target receptors or enzymes, modulating their activity.
  • Inhibition of Pathways : By inhibiting key enzymes such as laccase, the compound can disrupt biochemical pathways critical for pathogen survival or cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that specific modifications to the hydrazide and piperazine moieties can significantly impact the biological activity of the compound. For example:

Modification TypeEffect on Activity
Alkyl SubstitutionIncreased potency against ZIKV
Hydroxyl GroupEnhanced enzyme inhibition
Aromatic RingsImproved binding affinity

Case Studies

Several case studies highlight the biological relevance of 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide:

  • Antiviral Efficacy Against ZIKV : A study demonstrated that specific analogs reduced viral replication and protein expression in infected cells, indicating potential therapeutic applications against viral infections .
  • Inhibition of Laccase : Research findings showed that certain derivatives exhibited micromolar inhibition constants (KiK_i) against laccase, suggesting a competitive inhibition mechanism that could be leveraged for agricultural applications .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines indicated that compounds derived from benzohydrazides could induce apoptosis and inhibit cell growth through modulation of apoptotic pathways .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of benzohydrazide derivatives, including 4-[(4-benzylpiperazin-1-yl)sulfonyl]benzohydrazide. These compounds have been evaluated for their effectiveness against various cancer cell lines.

Case Studies and Findings

  • In vitro Studies : A study published in The Pharma Innovation Journal evaluated the cytotoxic effects of synthesized benzohydrazides against human colon cancer cell lines (HCT116) and breast cancer cell lines (MCF7). The compound demonstrated significant potency with an IC50 value indicating effective inhibition of cancer cell proliferation .
CompoundCell LineIC50 (µM)
4-[(4-benzylpiperazin-1-yl)sulfonyl]benzohydrazideHCT11637.71
Other derivativesMCF719

Antimicrobial Activity

The antimicrobial efficacy of 4-[(4-benzylpiperazin-1-yl)sulfonyl]benzohydrazide has also been investigated. Various derivatives have shown promising results against a range of microorganisms.

Research Insights

  • Microbial Testing : Compounds were tested against five different microbial strains, revealing that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .
CompoundMicroorganismMIC (µM/ml)
Derivative AStaphylococcus aureus1.62
Derivative BEscherichia coli2.00

Antiviral Properties

The antiviral potential of benzohydrazides has been explored, particularly against HIV strains.

Key Findings

  • In vitro Evaluation : One study reported that specific derivatives exhibited antiviral activity superior to standard treatments like nevirapine, with IC50 values significantly lower than the standard drug .
CompoundVirus StrainIC50 (µg/cm³)
Compound XHIV-2 ROD1.0
NevirapineHIV-2 ROD4.0

Miscellaneous Biological Activities

In addition to the aforementioned applications, benzohydrazides including 4-[(4-benzylpiperazin-1-yl)sulfonyl]benzohydrazide have been studied for other biological activities such as anticonvulsant and anti-inflammatory effects.

Additional Studies

Research indicates that these compounds may also possess neuroprotective properties and could be beneficial in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide?

  • The compound can be synthesized via sulfonamide coupling. For example, coupling a chlorosulfonyl precursor (e.g., 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid) with N-benzylpiperazine under basic conditions (e.g., triethylamine in anhydrous DMF/DCM) at room temperature, followed by purification via recrystallization or column chromatography . Key characterization involves 1H^1H-NMR (e.g., δH 8.41–7.36 ppm for aromatic protons) and mass spectrometry (e.g., [M+H]+ at m/z 427.2) .

Q. How is the crystal structure of related benzohydrazide derivatives determined experimentally?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., from ethanol), and data collected on a diffractometer (e.g., Bruker APEXII CCD) at low temperatures (100 K) to minimize thermal motion. SHELX programs (SHELXL/SHELXS) are used for structure solution and refinement, with hydrogen atoms treated via mixed independent/constrained refinement . Space group determination (e.g., monoclinic C2/c) and lattice parameters (e.g., a = 24.7018 Å, β = 118.05°) are critical for accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm functional groups (e.g., benzylpiperazine protons at δH 4.22–2.80 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., M+ at m/z 426.1).
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .

Advanced Research Questions

Q. How can lattice energy contributions be quantified for benzohydrazide derivatives?

  • Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is used to partition lattice energy into electrostatic (Eele), polarization (Epol), dispersion (Edis), and repulsion (Erep) components. For example, in 4-(dimethylamino)benzohydrazide, Eele = 165.3 kJ mol1^{-1}, Edis = 173.9 kJ mol1^{-1}, with hydrogen bonds contributing ~50% to total stabilization . Software like Crystal Explorer 17.5 visualizes interaction energy frameworks .

Q. How should researchers resolve contradictions in crystallographic data refinement?

  • Discrepancies in R-factors or H-bond geometries often arise from absorption corrections or H-atom treatment. For example:

  • Use multi-scan absorption correction (e.g., AXScale) to address intensity variations .
  • Apply Hirshfeld surface analysis to validate non-covalent interactions (e.g., C-H⋯O vs. π-π stacking) .
  • Cross-validate with DFT-optimized geometries to resolve ambiguities in torsion angles .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Functional Group Modulation : Replace the benzyl group in the piperazine moiety with electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Scaffold Hybridization : Integrate pharmacophores from active analogs (e.g., 2-hydroxy-N'-benzylidene derivatives for antimicrobial activity) .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against targets like Mycobacterium tuberculosis enoyl-ACP reductase .

Methodological Notes

  • Crystallography Workflow : Data collection → SHELXS/SHELXD for phase solution → SHELXL for refinement → Mercury/OLEX2 for visualization .
  • Lattice Energy Calculation : Use B3LYP/6-31G(d,p) with periodic boundary conditions, followed by energy decomposition via Crystal Explorer .
  • Bioactivity Assays : Minimum inhibitory concentration (MIC) testing for antimicrobial activity or MTT assays for cytotoxicity .

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